molecular formula C11H12N4O2S2 B2475848 (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one CAS No. 860649-15-6

(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2475848
CAS No.: 860649-15-6
M. Wt: 296.36
InChI Key: VMCNYPWVHVRVIN-VMPITWQZSA-N
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Description

The compound (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one is a heterocyclic molecule featuring:

  • Imidazolidin-4-one core: A five-membered ring with two nitrogen atoms and a ketone group.
  • 2-Sulfanylidene substituent: A thione group at position 2, enhancing electrophilic reactivity.
  • Methylidene bridge: A conjugated double bond at position 5, linking the imidazolidinone to a 2-(morpholin-4-yl)-1,3-thiazol-5-yl moiety. The thiazole ring here is substituted with a morpholine group, a six-membered amine-containing heterocycle known to improve solubility and bioavailability in medicinal chemistry .

Properties

IUPAC Name

(5E)-5-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-9-8(13-10(18)14-9)5-7-6-12-11(19-7)15-1-3-17-4-2-15/h5-6H,1-4H2,(H2,13,14,16,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCNYPWVHVRVIN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=C3C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=C/3\C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine.

    Substitution: The morpholine and thiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted morpholine or thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring, a thiazole ring, and an imidazolidinone core. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable building block in organic synthesis.

Table 1: Structural Components

ComponentDescription
Morpholine RingA six-membered ring containing oxygen and nitrogen.
Thiazole RingA five-membered ring containing sulfur and nitrogen.
Imidazolidinone CoreA five-membered ring with two nitrogen atoms and a carbonyl group.

Chemistry

In synthetic chemistry, (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one serves as a versatile building block for the synthesis of more complex molecules. It has been utilized in the preparation of libraries of thiazolidinones that exhibit significant biological activity.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest that it may interact with specific molecular targets, modulating their activity. For instance, compounds derived from similar structures have shown promise in inhibiting enzymes related to various diseases.

Medicine

Research indicates potential therapeutic properties of this compound in treating inflammatory and infectious diseases. Studies have highlighted its antimicrobial activities and anti-inflammatory effects, making it a candidate for further pharmacological exploration.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar thiazolidinone derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Industry

In industrial applications, this compound is explored for its role in the development of new materials and chemical processes. Its unique functional groups can be leveraged to create innovative materials with specific properties tailored for various applications.

Table 2: Mechanism Insights

Mechanism TypeDescription
Enzyme InhibitionCompounds may inhibit enzyme activity by occupying active sites.
Receptor ModulationAlteration of receptor activity can lead to varied biological responses.

Mechanism of Action

The mechanism of action of (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound is compared with analogs sharing the thiazole/thiazolidinone/imidazolidinone core and methylidene substituents. Key differences lie in substituent groups and heterocyclic modifications:

Table 1: Structural Comparison
Compound Name Core Structure Substituent at Methylidene Position Key Functional Groups Reference
(5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one Imidazolidinone 2-(Morpholin-4-yl)-1,3-thiazol-5-yl Morpholine, thiazole, thione
(Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one (e.g., 3a–e) Thiazolidinone Substituted benzylidene Benzene derivatives, thione
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone 2-Methoxybenzylidene Chlorophenyl, methoxy, thione
(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone 1,3-Diphenylpyrazol-4-yl Pyrazole, ethyl, thione
(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one Thiazole 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl Chloro, trifluoromethyl, pyridine, morpholine
(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one Thiazolidinone 5-(4-Nitrophenyl)furan-2-yl Nitrophenyl, furan, thione

Key Observations :

  • Morpholine vs. Other Substituents: The target compound’s morpholine-thiazole group distinguishes it from analogs with simple aryl (e.g., benzylidene) or pyrazole substituents.
  • Electron-Withdrawing Groups : Analogs like the nitro-substituted furan () or trifluoromethylpyridine () may exhibit stronger electrophilic reactivity compared to the target compound.
  • Heterocyclic Diversity : Pyrazole () and furan () substituents introduce distinct electronic and steric effects compared to thiazole.

Biological Activity

The compound (5E)-5-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methylidene}-2-sulfanylideneimidazolidin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring, a morpholine moiety, and an imidazolidinone core. The presence of these functional groups is believed to contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, particularly proteases associated with viral infections.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Target/Pathway Effect Reference
Protease InhibitionRetroviral proteasesInhibition of viral replication
AntimicrobialBacterial strainsGrowth inhibition
AnticancerCancer cell linesInduction of apoptosis

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Viral Inhibition : A study demonstrated that the compound effectively inhibited HIV protease activity in vitro, suggesting its potential as a therapeutic agent against HIV/AIDS .
  • Antimicrobial Efficacy : Another research focused on its antimicrobial properties revealed that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .
  • Cancer Research : Research conducted on various cancer cell lines indicated that treatment with this compound led to a notable reduction in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .

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